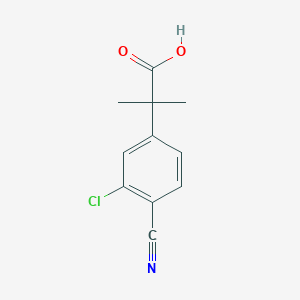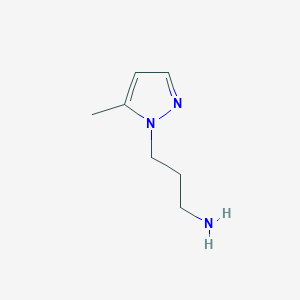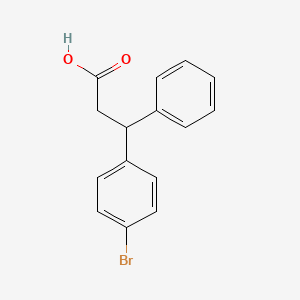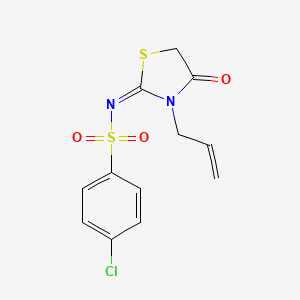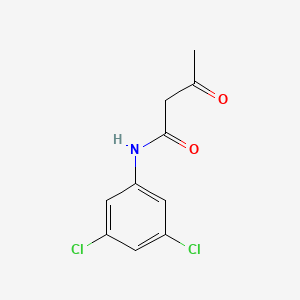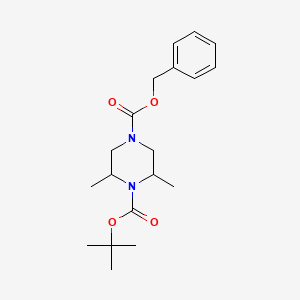![molecular formula C15H11FO3 B2858128 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid CAS No. 338393-64-9](/img/structure/B2858128.png)
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H11FO3 . It has a molecular weight of 258.24 . This compound is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” can be represented by the SMILES notation:C1=CC=C (C (=C1)/C=C/C (=O)O)OC2=CC=C (C=C2)F . This notation provides a way to represent the structure of a chemical compound using ASCII strings.
Scientific Research Applications
Mechanofluorochromism and Aggregation-Induced Emission
Research has demonstrated the unique properties of certain phenyl acrylonitrile derivatives with fluorophenyl groups, highlighting their aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviors. These properties are influenced by the alkyl chain length attached to the phenyl ring, affecting their phase transformation and crystalline performance. This has implications for the development of responsive materials in sensing and imaging applications (Ma et al., 2017).
Polymeric Hydrogels and Drug Release
Derivatives of acrylic acid have been utilized in the synthesis of crosslinked polymeric hydrogels for controlled drug release. Novel crosslinkers synthesized from similar chemical backbones have shown that the drug-releasing rate from these hydrogels can be finely tuned by adjusting the crosslinking density, monomer type, and the pH of the medium, offering versatile platforms for drug delivery systems (Arun & Reddy, 2005).
Antimicrobial Activity
The synthesis and characterization of polymeric drugs incorporating acrylate derivatives have revealed significant antimicrobial activity. These compounds have been tested against various microorganisms, indicating their potential use in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Anticancer Agents
Cinnamic acid derivatives, including phenyl acrylic acids, have been extensively studied for their anticancer properties. These compounds have shown a wide range of activities against different cancer cell lines, underscoring the importance of the phenyl acrylic acid functionality in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Optoelectronic Properties
The optoelectronic properties of certain acrylic acid derivatives have been explored for their applications in dye-sensitized solar cells (DSSCs) and other photonic devices. These studies highlight the potential of such compounds in enhancing the efficiency of light harvesting and energy conversion in solar technologies (Fonkem et al., 2019).
Safety and Hazards
“3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
(E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPYPAITBZKTN-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)
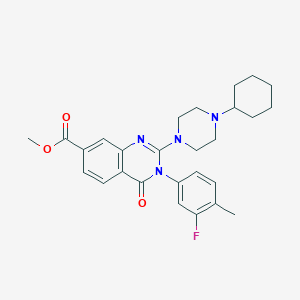
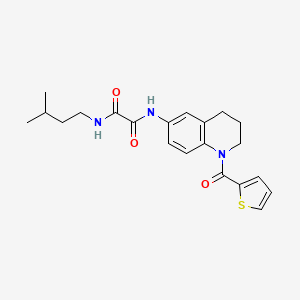
![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)
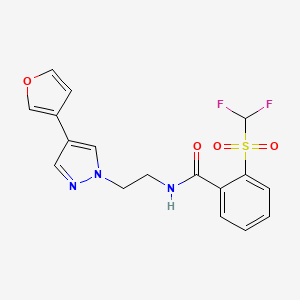
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
![methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate](/img/structure/B2858058.png)
